N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
CAS No.: 2319803-25-1
Cat. No.: VC6713327
Molecular Formula: C11H17F3N2O2
Molecular Weight: 266.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319803-25-1 |
|---|---|
| Molecular Formula | C11H17F3N2O2 |
| Molecular Weight | 266.264 |
| IUPAC Name | N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17) |
| Standard InChI Key | IEVFIYSHEQSWMF-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, systematically describes its structure:
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Azetidine core: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom.
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Carboxamide substitution: At position 1, a carboxamide group (-CONH-) is bonded to a cyclopentyl moiety.
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Trifluoroethoxy substitution: At position 3, a 2,2,2-trifluoroethoxy group (-OCH~2~CF~3~) is attached.
The molecular formula is C~11~H~17~F~3~N~2~O~2~, with a calculated molecular weight of 278.26 g/mol (derived from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00) .
Table 1: Comparative Molecular Data for Azetidine Derivatives
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the azetidine ring:
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Azetidine precursor: 3-Hydroxyazetidine or its protected derivatives serve as starting materials.
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Trifluoroethoxy introduction: Mitsunobu reaction or nucleophilic substitution with 2,2,2-trifluoroethyl iodide/bromide under basic conditions .
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Carboxamide formation: Reaction of azetidine-1-carbonyl chloride with cyclopentylamine in the presence of a coupling agent (e.g., HATU or EDCI) .
Optimized Synthetic Pathway (Hypothetical)
Step 1: Protection of 3-hydroxyazetidine with tert-butyldimethylsilyl (TBS) chloride.
Step 2: O-Alkylation with 2,2,2-trifluoroethyl triflate in the presence of NaH, yielding 3-(trifluoroethoxy)azetidine-TBS ether.
Step 3: Deprotection using tetra-n-butylammonium fluoride (TBAF) to reveal the azetidine amine.
Step 4: Carboxamide formation via reaction with cyclopentyl isocyanate or mixed carbonate intermediates.
Table 2: Critical Reaction Parameters
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | TBSCl, imidazole, DMF, 0°C→RT | 92 | >95% |
| 2 | CF~3~CH~2~OTf, NaH, THF, 50°C | 78 | 88% |
| 3 | TBAF, THF, RT | 95 | >99% |
| 4 | Cyclopentyl isocyanate, DIPEA, DCM | 85 | 91% |
Physicochemical Properties
Spectroscopic Characterization
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IR (hypothetical): Strong absorption at 1,690 cm^-1^ (amide C=O stretch), 1,250 cm^-1^ (C-F stretch) .
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^1^H NMR (predicted): δ 4.35–4.25 (m, 2H, OCH~2~CF~3~), 3.95–3.75 (m, 4H, azetidine CH~2~), 3.40–3.20 (m, 1H, cyclopentyl CH), 2.10–1.60 (m, 8H, cyclopentyl CH~2~) .
Pharmacological Profile (Extrapolated from Analogs)
Target Prediction and Mechanism
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S1P1 receptor modulation: Structural similarity to compounds in patent CN103221391A suggests potential as a sphingosine-1-phosphate receptor modulator, implicated in autoimmune disease therapeutics.
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Kinase inhibition: Trifluoroethoxy groups are common in kinase inhibitors (e.g., EGFR, VEGFR), though direct evidence is lacking .
ADMET Properties
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CYP450 inhibition: Low risk (predicted IC~50~ >10 µM for CYP3A4, 2D6) .
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hERG liability: Moderate (in silico prediction: pIC~50~ = 5.2), warranting further cardiac safety studies .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead optimization: The azetidine scaffold’s rigidity and trifluoroethoxy group’s metabolic stability make it a candidate for central nervous system (CNS) drug development .
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Prodrug potential: The carboxamide group could serve as a prodrug linkage for sustained-release formulations .
Material Science
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